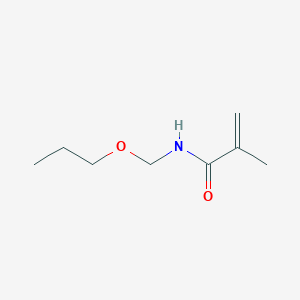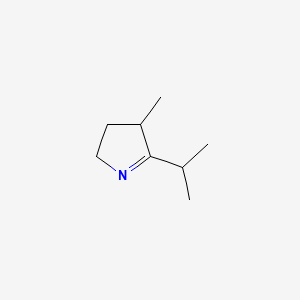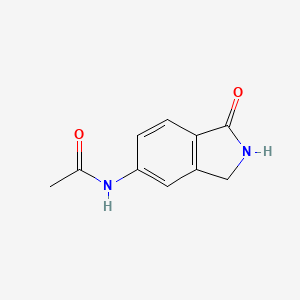
Acetamide,N-(2,3-dihydro-1-oxo-1H-isoindol-5-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol . This compound is part of the isoindoline family and is known for its unique structural features, which include an isoindoline core fused with an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, which is known for its efficiency in forming carbon-carbon bonds . This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, leading to the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final compound.
Análisis De Reacciones Químicas
Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions can yield alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including antioxidant and anti-inflammatory activities . Additionally, it is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and receptors . This modulation can lead to changes in cellular processes, ultimately resulting in the observed biological effects.
Comparación Con Compuestos Similares
Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- can be compared with other similar compounds, such as N-(1,3-dioxoisoindolin-5-yl)acetamide and N-(3-oxo-2,3-dihydro-1H-inden-4-yl)acetamide . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of Acetamide, N-(2,3-dihydro-1-oxo-1H-isoindol-5-yl)- lies in its isoindoline core, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
N-(1-oxo-2,3-dihydroisoindol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)12-8-2-3-9-7(4-8)5-11-10(9)14/h2-4H,5H2,1H3,(H,11,14)(H,12,13) |
Clave InChI |
FFMYMSNBYDGZNO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C(=O)NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






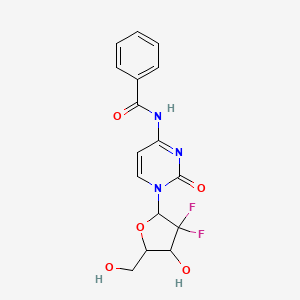
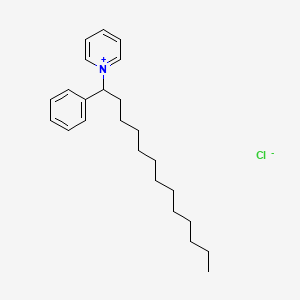
![(2S,3R,4R)-4-[(2S,7S,8R,9S)-7-Hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid](/img/structure/B13834878.png)
![5H-Indeno[5,6-d]oxazole](/img/structure/B13834883.png)

![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)
